molecular formula C18H18ClNO4S2 B2732602 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole CAS No. 850928-79-9

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole

Cat. No.: B2732602
CAS No.: 850928-79-9
M. Wt: 411.92
InChI Key: WLJOGKFSQJDTKC-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole is a synthetically produced chemical reagent intended for research and development purposes in a laboratory setting. This compound features a unique molecular architecture containing an oxazole core, which is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules. The structure is further modified with a 4-chlorophenyl sulfonyl group, a furan ring, and a pentylthio side chain, making it a valuable scaffold for investigating Structure-Activity Relationships (SAR) . SAR studies are fundamental to drug discovery, as they help determine the chemical groups responsible for a specific biological effect, thereby guiding the optimization of bioactive compounds . The primary research applications for this compound are likely centered around in vitro pharmacological or biological screening . Researchers can utilize this molecule to probe its potential interactions with various enzymatic or cellular targets. The presence of the sulfonyl group suggests potential for hydrogen bonding and interaction with enzyme active sites, while the hydrophobic pentylthio chain may influence membrane permeability and bioavailability . Its applications may extend to serving as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening (HTS) campaigns . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-2-3-4-12-25-18-17(20-16(24-18)15-6-5-11-23-15)26(21,22)14-9-7-13(19)8-10-14/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJOGKFSQJDTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the furan ring: This can be done via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Addition of the pentylthio group: This step typically involves a nucleophilic substitution reaction where a pentylthiol is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

  • Thiazole Derivatives: Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) exhibit a thiazole core instead of oxazole. However, oxazoles may offer better metabolic resistance in biological systems due to reduced susceptibility to nucleophilic attack .
  • Isoxazole Derivatives : Isoxazoles, like 4-(4-chlorophenyl)-5-methyl-3-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)phenyl)isoxazole (compound 42), share a similar heterocyclic framework but with an oxygen atom adjacent to the nitrogen. This structural difference can alter dipole moments and binding affinities in therapeutic targets. For instance, trifluoromethyl groups in isoxazoles enhance electron-withdrawing effects, which may improve receptor binding compared to the pentylthio group in the target compound .

Substituent Variations

  • Thioether Chain Differences : The pentylthio substituent in the target compound contrasts with shorter alkyl or aromatic thioethers (e.g., benzylthio in ). Longer alkyl chains, like pentylthio, increase lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. For example, compounds with benzylthio groups exhibit higher crystallinity due to π-π stacking, whereas pentylthio chains favor amorphous solid states .

Computational and Physicochemical Insights

  • Density Functional Theory (DFT) : Studies on related compounds using hybrid functionals (e.g., B3LYP) reveal that exact-exchange terms improve thermochemical accuracy, which could be applied to predict the target compound’s reactivity or interaction energies .
  • Wavefunction Analysis : Tools like Multiwfn enable topology analysis of electron density, useful for comparing charge distribution in the oxazole core versus thiazole or isoxazole analogues. For instance, the sulfonyl group’s electron-withdrawing nature may polarize the oxazole ring differently than in thiazoles .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Notable Properties/Activities Reference
Target Oxazole Oxazole 4-ClPh-SO2, Furan-2-yl, Pentylthio High lipophilicity, unconfirmed bioactivity
Thiazole Derivative (4) Thiazole 4-ClPh, Fluorophenyl-triazolyl Antimicrobial activity
Isoxazole Derivative (42) Isoxazole 4-ClPh, CF3-furan Enhanced electronic effects
Thiazolyl Hydrazone Thiazole Furan-2-yl, Nitrophenyl Anticandidal (MIC = 250 µg/mL)
Fluorobenzyl Oxazole Oxazole 4-ClPh-SO2, 4-F-BnS Crystallinity via π-π stacking

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN1O3S2C_{18}H_{18}ClN_1O_3S_2, which indicates the presence of a chlorophenyl group, a furan ring, and a pentylthio moiety. The structural features contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study evaluated various synthesized oxazole compounds against several bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for the tested compounds were found to be promising.

CompoundMIC (µg/ml)Bacterial Strain
This compound16E. coli
This compound8S. aureus
This compound32P. aeruginosa

These results suggest that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease15.0

The results indicate that the compound exhibits promising enzyme inhibitory activity, which may be beneficial in treating related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Case Studies

  • Antibacterial Study : A comparative analysis of several oxazole derivatives showed that those with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts.
  • Enzyme Inhibition : A study focusing on enzyme kinetics revealed that the compound's structure allows for effective binding within the active sites of AChE and urease, leading to significant inhibition rates.
  • Anticancer Research : Clinical trials involving similar oxazole derivatives indicated a reduction in tumor size in patients with advanced-stage cancers when used in combination with traditional therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step protocols starting with functionalized oxazole precursors. For example:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a pre-synthesized oxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Thioetherification : Introduce the pentylthio group via nucleophilic substitution using pentanethiol and a deprotonating agent (e.g., NaH in THF) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DCM for steric hindrance) and use microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the furan-2-yl protons (δ 6.3–7.2 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm). The pentylthio group shows characteristic methylene signals at δ 1.2–1.6 ppm (CH₂) and δ 2.8–3.0 ppm (S-CH₂) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 452.08 for C₁₈H₁₇ClNO₃S₂) with <2 ppm error .
  • IR : Detect sulfonyl (SO₂) stretching vibrations at 1150–1350 cm⁻¹ and furan C-O-C at 1010 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodology :

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <20 μM suggest therapeutic potential .
  • Anti-inflammatory screening : Measure COX-1/COX-2 inhibition via ELISA, comparing activity to indomethacin .

Advanced Research Questions

Q. How do substituent variations (e.g., sulfonyl vs. thioether groups) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with substituents like 4-bromophenylsulfonyl or benzylthio. Assess changes in:
  • Lipophilicity : LogP values (via HPLC) correlate with membrane permeability.
  • Bioactivity : Substituent electronegativity (e.g., Cl vs. F) impacts enzyme binding. For example, 4-chlorophenyl enhances COX-2 inhibition by 30% compared to 4-fluorophenyl .
  • Table : Substituent Effects on IC₅₀ (COX-2 Inhibition)
SubstituentIC₅₀ (μM)
4-Cl12.5
4-F16.8
4-Br14.2

Q. What computational approaches can elucidate noncovalent interactions between this compound and biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Prioritize interactions:
  • Sulfonyl group with Arg120 (hydrogen bonding).
  • Furan ring π-π stacking with Tyr355 .
  • Electrostatic potential maps : Generate via Multiwfn to visualize charge distribution and identify nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and control compounds.
  • Validate via orthogonal methods : Confirm antiproliferative activity with clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
  • Analyze solvent effects : DMSO concentrations >0.1% may artifactually reduce activity .

Methodological Notes

  • Synthetic Challenges : The pentylthio group’s steric bulk may hinder sulfonylation. Use phase-transfer catalysts (e.g., TBAB) to improve yields .
  • Spectroscopic Pitfalls : Overlapping NMR signals (e.g., furan and aromatic protons) can be resolved via 2D COSY or HSQC .
  • Computational Validation : Cross-check docking results with molecular dynamics simulations (50 ns trajectories) to assess binding stability .

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